1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. The unique structural features of this compound make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, such as the human gonadotropin-releasing hormone receptor .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, such as the mevalonic acid (mva) pathway .
Action Environment
The action, efficacy, and stability of “1-(2,6-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 2,6-difluorobenzyl bromide with pyrrolidine-3-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficient production on a larger scale.
Chemical Reactions Analysis
1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: The difluorobenzyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro, amino, or halogen groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions employed, but typically include various substituted derivatives of the original compound.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research has explored its potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound shares the difluorobenzyl group but differs in the heterocyclic ring structure, leading to distinct chemical and biological properties.
2,6-Difluorobenzylamine: While it contains the same difluorobenzyl group, the absence of the pyrrolidine ring and carboxylic acid results in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c13-9-2-1-3-10(14)8(9)6-15-5-7(12(17)18)4-11(15)16/h1-3,7H,4-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXMCRSCDJNUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=CC=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304859-20-9 |
Source
|
Record name | 1-[(2,6-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.